2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
2,4-dimethoxy-5-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-13-5-4(7(8,9)10)3-11-6(12-5)14-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGOWFDGTNQUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 4-Chloro-5-(trifluoromethyl)pyrimidine
Step 2: Methoxylation
Step 3: Final Purification
Table 1: Comparative Yields in Multi-Step Synthesis
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Chlorination (Step 1) | POCl₃, H₃PO₄, DIPEA | 110–120 | 72.9 |
| Methoxylation (Step 2) | NaOMe, MeOH | 60 | 65–70 |
| Distillation (Step 3) | – | 87–89 (55 mbar) | 95 |
Optimization of Reaction Conditions
Solvent Selection
Reagent Stoichiometry
Catalytic Systems
-
Fe(II) Salts : FeSO₄·7H₂O (0.04 eq.) accelerates radical generation, while silica gel mitigates reactor corrosion.
Comparison of Synthetic Routes
Table 2: Advantages and Limitations of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Trifluoromethylation | Fewer steps, aqueous compatibility | Low yield (≤55%), byproduct formation |
| Multi-Step Synthesis | Higher purity, scalability | Complex workup, high energy input |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy groups at positions 2 and 4 are susceptible to nucleophilic displacement under acidic or basic conditions. For example:
The trifluoromethyl group stabilizes the ring against ring-opening but does not directly participate in these substitutions. Microwave-assisted protocols (e.g., 150 W, 100°C, 30 min) enhance reaction rates by 3–5× compared to conventional heating .
Electrophilic Aromatic Substitution
The electron-rich pyrimidine ring undergoes electrophilic substitution at positions activated by methoxy groups. Halogenation is particularly well-documented:
| Electrophile | Conditions | Position Substituted | Product | Yield | Source |
|---|---|---|---|---|---|
| Cl₂, FeCl₃ | CH₂Cl₂, 0°C, 2 h | C6 | 6-Chloro-2,4-dimethoxy-5-(trifluoromethyl)pyrimidine | 82% | |
| Br₂, AlBr₃ | Acetic acid, 25°C, 4 h | C6 | 6-Bromo derivative | 75% |
The trifluoromethyl group deactivates position 5, directing electrophiles to the para position (C6) relative to the methoxy groups .
Cross-Coupling Reactions
After introducing halogens at C6, the compound participates in palladium-catalyzed cross-couplings:
Ultrasound irradiation (40 kHz, 50°C) reduces reaction times by 60% while maintaining yields ≥90% .
Functionalization of the Trifluoromethyl Group
While the CF₃ group is typically inert, reductive defluorination has been achieved under extreme conditions:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂, Raney Ni | 200°C, 50 atm H₂, 48 h | 5-Methyl-2,4-dimethoxypyrimidine | 32% |
This low-yield pathway is rarely utilized due to competing ring degradation .
Ring Modification and Annulation
The pyrimidine ring serves as a scaffold for constructing fused heterocycles:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Cyclocondensation | β-Keto ester, NH₄OAc, 120°C, 6 h | Thiazolo[4,5-d]pyrimidine derivative | 68% | |
| Oxidative Annulation | I₂, DMSO, 80°C, 8 h | Pyrimido[5,4-d]pyrimidine | 55% |
Mechanistic Insights
Scientific Research Applications
Agrochemical Applications
Pesticidal Activity:
The trifluoromethyl group in pyrimidine derivatives enhances their biological activity, making them effective in pest control. Research indicates that compounds containing this moiety exhibit significant insecticidal and fungicidal properties. For instance, derivatives of 2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine have shown effectiveness against various agricultural pests and pathogens.
Case Study:
A study synthesized several trifluoromethyl pyrimidine derivatives and evaluated their antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. Compounds demonstrated inhibition rates comparable to established fungicides like tebuconazole, highlighting their potential as effective agrochemicals .
Table 1: Antifungal Activity of Pyrimidine Derivatives
| Compound ID | Inhibition Rate (%) | Target Pathogen |
|---|---|---|
| 5b | 96.76 | Botrytis cinerea |
| 5j | 96.84 | Botrytis cinerea |
| 5v | 82.73 | Sclerotinia sclerotiorum |
Pharmaceutical Applications
Anticancer Properties:
Research has indicated that pyrimidine derivatives can exhibit potent anticancer activities. The unique structure of this compound allows it to interact with biological targets effectively.
Case Study:
In a recent study, a series of trifluoromethyl pyrimidine derivatives were synthesized and tested against various cancer cell lines. Some compounds showed significant cytotoxicity with IC50 values in the nanomolar range, indicating strong potential as anticancer agents .
Table 2: Anticancer Activity of Pyrimidine Derivatives
| Compound ID | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| 24 | 50 | Breast Cancer |
| 25 | 75 | Lung Cancer |
| 26 | 30 | Prostate Cancer |
Other Biological Activities
Antibacterial and Antifungal Activities:
The compound has also been explored for its antibacterial properties against resistant strains of bacteria. Its derivatives have shown activity against Staphylococcus aureus and other Gram-positive bacteria.
Case Study:
A derivative was evaluated for its antibacterial activity against multidrug-resistant strains, yielding promising results with MIC values significantly lower than those of traditional antibiotics .
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in enzymes or receptors. The methoxy groups can participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrimidine Derivatives
Substituent Effects on Bioactivity
Electron-Withdrawing vs. Electron-Donating Groups :
- Methoxy (-OMe) groups are electron-donating, enhancing ring stability but reducing electrophilicity. In contrast, chloro (-Cl) groups are electron-withdrawing, increasing reactivity for further functionalization .
- The trifluoromethyl (-CF₃) group provides strong electron-withdrawing effects and lipophilicity, improving membrane permeability and target binding .
- Biological Activity: Antifungal Activity: Derivatives with -CF₃ and amide moieties (e.g., this compound) show broad-spectrum antifungal activity, while hydroxyl group replacements (e.g., -CF₃ in GPR84 agonists) abolish activity, highlighting substituent sensitivity . Antibacterial Activity: 4-Amino-2-trifluoromethylpyrimidine analogs inhibit DHFR, but bulky substituents (e.g., allyloxy) reduce in vivo efficacy despite similar enzyme inhibition .
Physicochemical Properties
- Solubility and LogP: Methoxy derivatives (e.g., this compound) exhibit higher aqueous solubility than chloro or trifluoromethylphenoxy analogs due to -OMe hydrophilicity . -CF₃ groups increase logP, enhancing lipid bilayer penetration but risking metabolic instability .
Biological Activity
2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antibacterial properties, supported by research findings and data tables.
Chemical Structure and Properties
This compound features two methoxy groups at the 2 and 4 positions and a trifluoromethyl group at the 5 position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate in drug design.
1. Anti-inflammatory Activity
Research indicates that compounds containing pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory properties. This activity is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes:
- Mechanism of Action : The inhibition of COX-1 and COX-2 enzymes leads to a reduction in prostaglandin E2 (PGE2) production, which is crucial in inflammatory processes .
- Case Study : In a study evaluating various pyrimidine derivatives, compounds with similar structures showed IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 34.4 ± 0.10 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
2. Anticancer Activity
The anticancer potential of pyrimidine derivatives has been extensively studied:
- Mechanism of Action : The antiproliferative effects are often linked to the modulation of various signaling pathways involved in cell cycle regulation and apoptosis.
- Research Findings : In vitro studies have shown that certain derivatives demonstrate significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer). For instance, some derivatives exhibited half-maximal inhibitory concentration (IC50) values below those of standard chemotherapeutics .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2b | MCF-7 | <10 |
| 3b | DU145 | <15 |
| 4c | A375 | <12 |
3. Antibacterial Activity
Pyrimidine derivatives also show promising antibacterial properties:
- Mechanism of Action : The antibacterial effects are attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Case Study : A recent study found that certain pyrimidine derivatives inhibited multidrug-resistant strains of Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 4 |
| Compound B | Mycobacterium abscessus | 6 |
| Compound C | Mycobacterium smegmatis | 8 |
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine?
Answer:
A key approach involves palladium-catalyzed cross-coupling reactions. For example, 2,4-dimethoxy-5-(tributylstannyl)pyrimidine can react with trifluoromethyl-containing electrophiles using Pd(PPh₃)₄, CuI, and CsF in anhydrous DMF at 65°C for 3 hours . This method leverages Stille coupling to introduce the trifluoromethyl group while retaining methoxy substituents. Purification typically involves column chromatography, and intermediates are characterized using LCMS (e.g., m/z 179 [M+H]⁺) and HPLC (retention time: 0.46 minutes under SQD-FA05 conditions) .
Basic: How can researchers confirm the structural integrity of this compound?
Answer:
A combination of analytical techniques is critical:
- LCMS : Confirms molecular weight (e.g., m/z 179 [M+H]⁺) .
- HPLC : Retention times vary with conditions (e.g., 0.46 minutes for SQD-FA05 vs. 0.95 minutes for SMD-TFA05) .
- NMR : Provides positional confirmation of methoxy and trifluoromethyl groups (not explicitly cited but inferred from analogous pyrimidine characterization in ).
Safety protocols, such as using gloveboxes for toxic intermediates and proper waste disposal, should be followed during synthesis .
Advanced: How can contradictory HPLC retention time data be resolved for this compound?
Answer:
Retention time discrepancies often arise from variations in HPLC conditions (e.g., column type, mobile phase, or gradient). For instance, switching from SQD-FA05 to SMD-TFA05 increased retention time from 0.46 to 0.95 minutes for a related pyrimidine derivative . To ensure reproducibility:
- Standardize column specifications (e.g., C18 vs. phenyl).
- Document mobile phase composition (e.g., acetonitrile/water ratios).
- Calibrate instruments using reference standards under identical conditions.
Advanced: What strategies optimize substituent positions to enhance biological activity in derivatives of this compound?
Answer:
Molecular hybridization is effective. For example, coupling the pyrimidine core with benzimidazole or benzothiazole moieties improves antitumor activity. In one study, derivatives were evaluated against cancer cell lines using MTT assays, with GI₅₀ values in the 10⁻⁶–10⁻⁷ M range . Substituent effects can be systematically tested by:
- Introducing electron-withdrawing groups (e.g., nitro, chloro) at C5 or C5.
- Modifying methoxy groups to study steric and electronic impacts on enzyme binding .
Basic: What safety protocols are essential when handling intermediates in the synthesis of this compound?
Answer:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact with toxic intermediates like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine .
- Conduct reactions involving volatile byproducts (e.g., H₂S) in fume hoods or gloveboxes.
- Segregate halogenated waste and dispose via certified hazardous waste facilities .
Advanced: How can researchers investigate the enzyme inhibition mechanisms of this compound?
Answer:
- Enzyme Assays : Evaluate inhibition of dihydrofolate reductase (DHFR) or dipeptidyl peptidase-4 (DPP-4) using recombinant enzymes. For example, IC₅₀ values for DHFR inhibition can be determined via spectrophotometric NADPH oxidation assays .
- Structural Studies : X-ray crystallography (e.g., as performed for ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-tetrahydro-pyrimidine-5-carboxylate) reveals binding interactions between the compound and active sites .
Basic: What are the typical applications of this compound in medicinal chemistry?
Answer:
- Anticancer Agents : Derivatives show activity against Toxoplasma gondii and human cancer cell lines via DHFR inhibition .
- Antiviral Research : Pyrimidine analogs are explored as nucleoside reverse transcriptase inhibitors, particularly with trifluoromethyl groups enhancing metabolic stability .
Advanced: How do reaction conditions influence the yield of trifluoromethyl-substituted pyrimidines?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
